8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

Lipophilicity Drug Design Physicochemical Properties

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (CAS 79707-53-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, defined by a benzyloxy group at the 8-position and a methyl group at the 2-position. It is commercially available in 95% purity as a liquid, with a molecular weight of 238.29 g/mol and a calculated LogP of 3.22.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 79707-53-2
Cat. No. B1601223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine
CAS79707-53-2
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=CN2C=CC=C(C2=N1)OCC3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c1-12-10-17-9-5-8-14(15(17)16-12)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
InChIKeyBWMDUDCGBRNUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (CAS 79707-53-2): A Differentiated Imidazopyridine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (CAS 79707-53-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, defined by a benzyloxy group at the 8-position and a methyl group at the 2-position [1]. It is commercially available in 95% purity as a liquid, with a molecular weight of 238.29 g/mol and a calculated LogP of 3.22 . The compound functions as a privileged scaffold in drug discovery, serving as the direct precursor to the gastric H+/K+ ATPase inhibitor SCH 28080 and appearing in multiple patent families targeting kinase inhibition and γ-secretase modulation [2][3].

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (CAS 79707-53-2): Why In-Class Compounds Cannot Be Simply Interchanged


Imidazo[1,2-a]pyridines with varying substitution patterns cannot be treated as interchangeable building blocks because even single-atom or single-group alterations produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that directly affect downstream potency and selectivity [1]. For example, replacing the 8-benzyloxy group with a hydroxyl group reduces the calculated LogP by 1.87 log units, fundamentally altering membrane permeability; removing the 2-methyl group lowers LogP by 0.31 log units, weakening hydrophobic interactions in target binding pockets [2]. These physicochemical divergences translate into biological differentiation: in γ-secretase modulator optimization, the benzyloxy-bearing scaffold achieved an Aβ42 IC50 of 0.39 µM, whereas the 2-methylbenzyloxy analog reached only 7.1 µM [3]. The quantitative evidence below demonstrates that 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine occupies a distinct position in the imidazopyridine landscape that cannot be replicated by superficially similar analogs.

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (CAS 79707-53-2): Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage vs. 8-Hydroxy Analog: LogP Differential of +1.87 Units

The calculated LogP of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine is 3.22, whereas the 8-hydroxy analog (2-methylimidazo[1,2-a]pyridin-8-ol, CAS 79707-11-2) has a LogP of 1.35, representing a 1.87 log unit increase in lipophilicity [1]. This difference, derived from the same calculation method (XLogP3), translates to an approximately 74-fold higher octanol-water partition coefficient for the benzyloxy compound, substantially increasing predicted membrane permeability and passive absorption.

Lipophilicity Drug Design Physicochemical Properties

Reduced Topological Polar Surface Area vs. 8-Hydroxy Analog: TPSA Differential of -11.00 Ų

The topological polar surface area (TPSA) of 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine is 26.53 Ų, significantly lower than the 37.53 Ų reported for the 8-hydroxy analog (2-methylimidazo[1,2-a]pyridin-8-ol) [1]. This 11.00 Ų reduction is well below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration, and below the 140 Ų limit for oral bioavailability, positioning the benzyloxy compound closer to CNS drug-like space.

Polar Surface Area Blood-Brain Barrier Penetration Drug-Likeness

Enhanced Lipophilicity vs. Des-Methyl Analog: 2-Methyl Group Contributes +0.31 LogP

Compared to the des-methyl analog 8-(benzyloxy)imidazo[1,2-a]pyridine (CAS 96428-16-9), the 2-methyl substituent on the target compound increases the calculated LogP from 2.91 to 3.22, a gain of 0.31 log units [1][2]. This represents a roughly 2-fold increase in lipophilicity attributable solely to the methyl group, while the TPSA remains identical at 26.53 Ų, preserving favorable passive permeability without adding polar surface area.

Methyl Effect SAR Hydrophobic Interaction

Direct Scaffold for γ-Secretase Modulators: 18-Fold Potency Improvement Over 2-Methylbenzyloxy Analog in Head-to-Head Optimization

In a published optimization study of γ-secretase modulators, the 8-benzyloxy-2-methylimidazo[1,2-a]pyridine scaffold was elaborated to compound 3m (5-[8-(benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]-2-ethylisoindolin-1-one), which inhibited Aβ42 production with an IC50 of 0.39 µM [1]. By contrast, the initial hit compound 3a (2-methyl-8-[(2-methylbenzyl)oxy]-3-(pyridin-4-yl)imidazo[1,2-a]pyridine), which incorporates a 2-methylbenzyloxy group instead of the unsubstituted benzyloxy group, exhibited an IC50 of only 7.1 µM under the same cellular assay conditions [1]. The 18-fold potency difference demonstrates that the unsubstituted benzyloxy group is critical for optimal activity in this chemotype.

γ-Secretase Modulator Alzheimer's Disease Amyloid-β

Proven Synthetic Intermediate for the H+/K+ ATPase Inhibitor SCH 28080 and BTK Inhibitor Scaffolds

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine is the direct synthetic precursor to SCH 28080 (2-[8-(benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile), a validated H+/K+ ATPase inhibitor with an IC50 of 20 nM against the gastric proton pump [1]. The same scaffold is also the core intermediate for multiple BTK inhibitors claimed in patent US20240083900, where elaborated derivatives achieve BTK IC50 values below 1 nM [2]. The 8-hydroxy analog cannot undergo the same 3-cyanomethylation without prior protection of the hydroxyl group, and the des-methyl analog lacks the 2-methyl group essential for H+/K+ ATPase binding affinity.

Synthetic Intermediate Kinase Inhibitor Antiulcer Agent

8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine (CAS 79707-53-2): Best Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Drug Discovery Programs Requiring a Lipophilic, Low-TPSA Imidazopyridine Scaffold

With a LogP of 3.22 and a TPSA of only 26.53 Ų—substantially lower than the 8-hydroxy analog (LogP 1.35, TPSA 37.53 Ų)—this compound is ideally suited for CNS-targeted lead generation where blood-brain barrier penetration is required [1]. Its benzyloxy group provides hydrophobic bulk while remaining amenable to hydrogenolysis for late-stage deprotection, enabling prodrug strategies.

Alzheimer's Disease Research: γ-Secretase Modulator Lead Optimization

Published SAR studies demonstrate that the unsubstituted 8-benzyloxy scaffold confers an 18-fold improvement in Aβ42 inhibitory potency compared to the 2-methylbenzyloxy analog (IC50 0.39 µM vs. 7.1 µM) [2]. Research groups targeting γ-secretase modulation for Alzheimer's disease should prioritize this scaffold as the starting point for further elaboration.

Gastric Proton Pump Inhibitor Development and Pharmacological Tool Compound Synthesis

As the direct synthetic precursor to SCH 28080 (H+/K+ ATPase IC50 20 nM), this compound enables one-step access to a validated pharmacological probe for studying gastric acid secretion and ion transport mechanisms . The 2-methyl group is essential for binding affinity, distinguishing it from the des-methyl analog which has not been reported as an effective H+/K+ ATPase inhibitor.

BTK-Targeted Kinase Inhibitor Programs Using Imidazopyridine Cores

Multiple patent filings (e.g., US20240083900) utilize this exact scaffold to construct BTK inhibitors with sub-nanomolar IC50 values (reported as low as <1 nM) [3]. The combination of 8-benzyloxy and 2-methyl substituents provides a privileged geometry for BTK binding pocket interactions, making this compound a strategic building block for medicinal chemistry groups focused on B-cell malignancy and autoimmune disease targets.

Quote Request

Request a Quote for 8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.